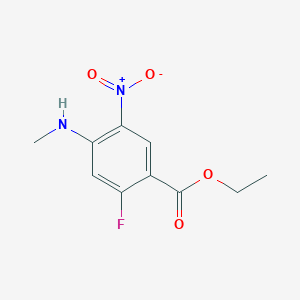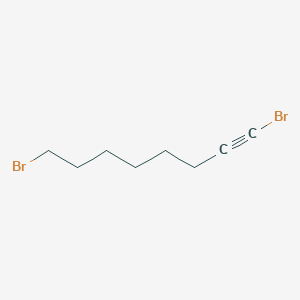
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group and ester functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features.
4-Amino-3-(propan-2-yloxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidine carboxylates: Compounds with similar piperidine ring structures and ester functional groups.
Uniqueness
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C21H34N2O3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O3/c1-7-17-12-16(10-11-23(17)20(24)26-21(4,5)6)15-8-9-18(22)19(13-15)25-14(2)3/h8-9,13-14,16-17H,7,10-12,22H2,1-6H3 |
Clé InChI |
CWUKJEYJDUIJPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)N)OC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

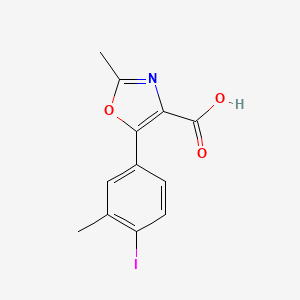

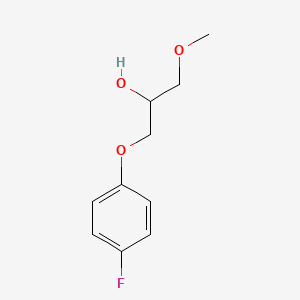
![N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B8539029.png)

![Acetamide,n-[3-[[5-amino-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8539038.png)
![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
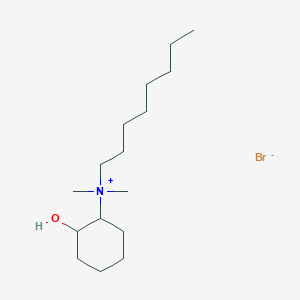
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)


